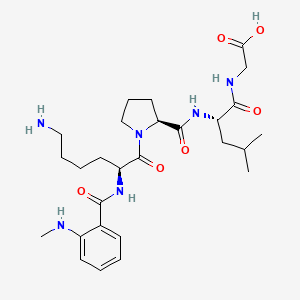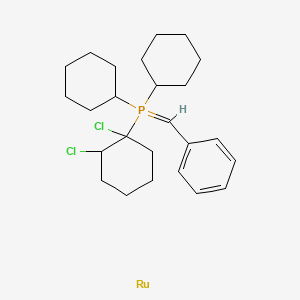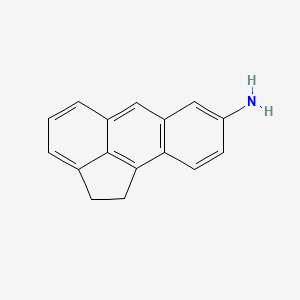![molecular formula C6H10N2O B12580536 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane CAS No. 220687-26-3](/img/structure/B12580536.png)
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane is a unique spirocyclic compound characterized by its distinct structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of a Grubbs catalyst and olefin metathesis . Another approach includes the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and medicinal chemistry. the synthetic routes mentioned above can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions: 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of oxygen and nitrogen atoms in its structure, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated solvents like methylene dichloride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols.
科学的研究の応用
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . These properties make it a valuable compound for developing new drugs and therapeutic agents.
作用機序
The mechanism of action of 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition is achieved through binding to the active site of the protein, preventing its normal function and leading to bacterial cell death.
類似化合物との比較
Similar Compounds: Similar compounds to 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane include 1-oxa-9-azaspiro[5.5]undecane and 11-oxa-2,9-diazadispiro[3.0.35.34]undecan-10-one hydrochloride . These compounds share the spirocyclic structure and contain oxygen and nitrogen atoms, contributing to their similar chemical properties.
Uniqueness: What sets 9-Oxa-2,7-diazadispiro[303~5~Its ability to inhibit the MmpL3 protein, for example, highlights its potential as a novel antituberculosis agent .
特性
CAS番号 |
220687-26-3 |
|---|---|
分子式 |
C6H10N2O |
分子量 |
126.16 g/mol |
IUPAC名 |
9-oxa-2,7-diazadispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C6H10N2O/c1-5(2-7-1)6(9-5)3-8-4-6/h7-8H,1-4H2 |
InChIキー |
NGFPULVTLMFBCH-UHFFFAOYSA-N |
正規SMILES |
C1C2(CN1)C3(O2)CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

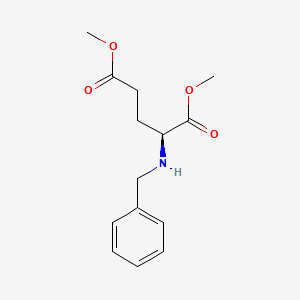
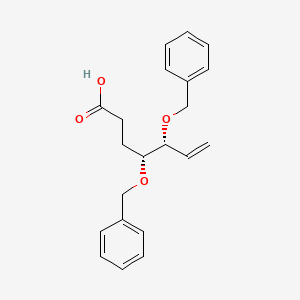
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
